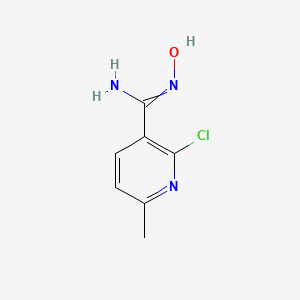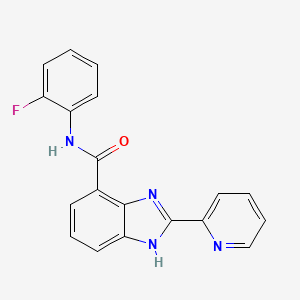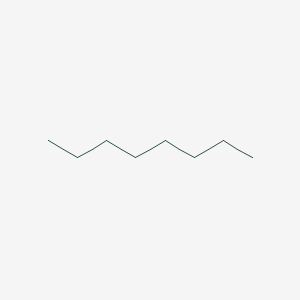
Octyl derivatized silica
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl acetate, also known as octyl ethanoate, is an organic compound with the chemical formula C₁₀H₂₀O₂. It is classified as an ester, formed from the reaction between octanol (octyl alcohol) and acetic acid. This compound is commonly found in various citrus products such as oranges and grapefruits, and it is known for its pleasant, fruity odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method of synthesizing octyl acetate is through the esterification of octanol and acetic acid. This process is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} ] This method is efficient and widely used in both laboratory and industrial settings .
Industrial Production Methods
In industrial production, octyl acetate is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The use of sulfuric acid as a catalyst is common, and the reaction mixture is often distilled to separate the desired ester from other by-products .
Chemical Reactions Analysis
Types of Reactions
Octyl acetate undergoes several types of chemical reactions, including:
Esterification and Hydrolysis: As an ester, octyl acetate can participate in esterification and hydrolysis reactions. In the presence of water and an acid or base catalyst, it can be hydrolyzed back into octanol and acetic acid.
Oxidation: Octyl acetate can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Octanol and acetic acid.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: New esters or other substituted products.
Scientific Research Applications
Octyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.
Biology: Utilized in the study of esterification and hydrolysis reactions in biological systems.
Medicine: Employed as an extraction solvent in the production of antibiotics and other pharmaceuticals.
Industry: Widely used in the food industry as a flavoring agent due to its fruity odor.
Mechanism of Action
The mechanism of action of octyl acetate involves its interaction with various molecular targets and pathways:
Esterification and Hydrolysis: The ester group in octyl acetate can undergo nucleophilic attack by water or other nucleophiles, leading to hydrolysis or substitution reactions.
Comparison with Similar Compounds
Octyl acetate can be compared with other similar esters such as:
Ethyl acetate: Another common ester with a fruity odor, used as a solvent in various applications.
Butyl acetate: Similar in structure and used in similar applications, but with a different odor profile.
Isopropyl acetate: Used as a solvent and in perfumery, with a different volatility and odor compared to octyl acetate.
Octyl acetate is unique due to its specific combination of properties, including its pleasant odor, moderate solubility in water, and versatility in various industrial applications .
Properties
Molecular Formula |
C8H17 |
|---|---|
Molecular Weight |
113.22 g/mol |
InChI |
InChI=1S/C8H17/c1-3-5-7-8-6-4-2/h1,3-8H2,2H3 |
InChI Key |
AUNGTSCVKGQIAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[CH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


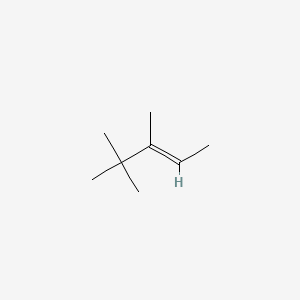
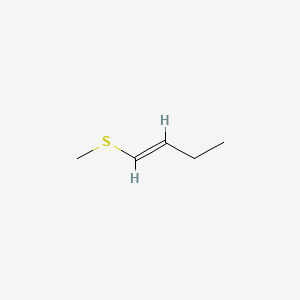
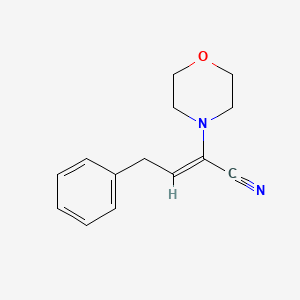
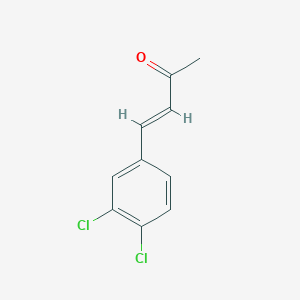
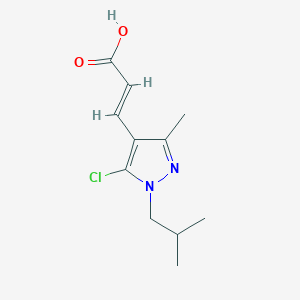
![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B1638120.png)
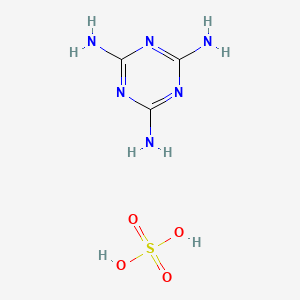
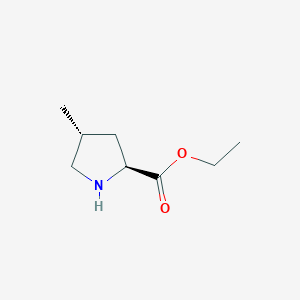
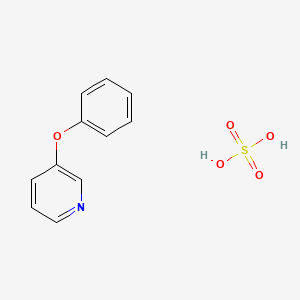

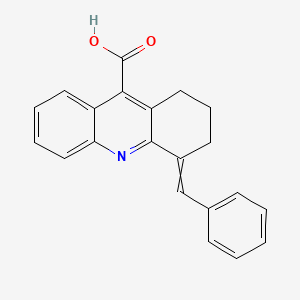
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B1638151.png)
